molecular formula C17H20N2O3S B4409239 N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide

N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide

Cat. No. B4409239
M. Wt: 332.4 g/mol
InChI Key: NDBCZYZFAHEINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 signaling pathway. This pathway plays a critical role in various cellular processes, including cell migration, proliferation, and differentiation. ESI-09 has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurological disorders.

Mechanism of Action

N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide targets the RAC1 signaling pathway by inhibiting the binding of RAC1 to its downstream effector proteins. RAC1 is a small GTPase that regulates various cellular processes, including cytoskeletal rearrangement, cell migration, and proliferation. The inhibition of RAC1 activity by this compound leads to the disruption of these cellular processes, resulting in the inhibition of cancer cell migration, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activation of RAC1 and its downstream effector proteins, leading to the inhibition of cancer cell migration and invasion. In animal models of inflammatory diseases, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its therapeutic potential in various diseases, making it a well-characterized target for research. However, this compound also has some limitations. It has a relatively low potency compared to other RAC1 inhibitors, which may limit its effectiveness in some experiments. In addition, this compound has been found to have off-target effects on other proteins, which may complicate the interpretation of some experiments.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide. One area of research is to investigate the potential of this compound as a therapeutic agent in cancer. Further studies are needed to determine the optimal dosage and treatment duration of this compound in different types of cancer. Another area of research is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. In addition, further studies are needed to investigate the potential of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Finally, the development of more potent and selective RAC1 inhibitors may overcome some of the limitations of this compound and provide new therapeutic options for various diseases.

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide has been extensively studied for its therapeutic potential in various diseases. In cancer research, this compound has been shown to inhibit the migration and invasion of cancer cells by targeting the RAC1 signaling pathway. In addition, this compound has been found to reduce inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(ethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-23(21,22)19-15-10-8-14(9-11-15)17(20)18-16-7-5-6-12(2)13(16)3/h5-11,19H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBCZYZFAHEINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.